Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is a synthetic compound used primarily in biochemical research. It is a derivative of thymidine, a nucleoside component of DNA, and is modified with p-nitrophenyl phosphate groups at the 3’ and 5’ positions. This compound is often utilized as a substrate in enzymatic assays to study phosphodiesterase activity and other related biochemical processes .
Mechanism of Action
Target of Action
The primary target of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is the 5′-nucleotide phosphodiesterase enzyme . This enzyme plays a crucial role in nucleotide metabolism, breaking down nucleotides into nucleosides . The compound is also used as a substrate for autotaxin (ATX, NPP2), which is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) enzyme family .
Mode of Action
Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt acts as an artificial substrate marker for the 5′-nucleotide phosphodiesterase enzyme . It interacts with its target enzyme, facilitating the breakdown of nucleotides into nucleosides .
Biochemical Pathways
The compound affects the nucleotide metabolism pathway by acting as a substrate for the 5′-nucleotide phosphodiesterase enzyme . This interaction can influence the downstream effects of nucleotide metabolism, potentially affecting processes such as DNA replication and repair, RNA transcription, and protein synthesis.
Result of Action
The molecular and cellular effects of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt’s action would largely depend on the specific context of its use. As a substrate for the 5′-nucleotide phosphodiesterase enzyme, it could potentially influence the rate of nucleotide breakdown, thereby affecting nucleotide metabolism and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt typically involves the phosphorylation of thymidine with p-nitrophenyl phosphate. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’ and 5’ positions. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and p-nitrophenyl phosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the phosphorylation process .
Chemical Reactions Analysis
Types of Reactions
Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the p-nitrophenyl phosphate groups is a common reaction, often catalyzed by phosphodiesterases .
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with the presence of phosphodiesterase enzymes.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Involves the replacement of the p-nitrophenyl groups with other functional groups using nucleophilic reagents.
Major Products
The major products formed from these reactions include thymidine monophosphate and p-nitrophenol. The hydrolysis reaction specifically yields thymidine-3’-monophosphate and thymidine-5’-monophosphate .
Scientific Research Applications
Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its key applications include:
Biochemistry: Used to study the activity of phosphodiesterases and other enzymes involved in nucleotide metabolism.
Molecular Biology: Serves as a tool to investigate DNA replication and repair mechanisms.
Industry: Utilized in the production of biochemical reagents and kits for research and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
Thymidine-5’-monophosphate p-nitrophenyl ester: Another substrate used in phosphodiesterase assays, but with a single p-nitrophenyl phosphate group at the 5’ position.
Thymidine-3’,5’-cyclic monophosphate: A cyclic nucleotide analog used in studies of cyclic nucleotide metabolism.
Uniqueness
Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is unique due to its dual phosphorylation at both the 3’ and 5’ positions, making it a versatile substrate for studying a wide range of enzymatic activities. Its ability to release p-nitrophenol upon hydrolysis provides a convenient and sensitive method for monitoring enzyme activity .
Properties
IUPAC Name |
disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJRNERVYXCVSM-LRIMUOJLSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4Na2O15P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858479 |
Source
|
Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24418-12-0 |
Source
|
Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.